(4-Amino-2-ethylpyrimidin-5-yl)methanol
Overview
Description
(4-Amino-2-ethylpyrimidin-5-yl)methanol is a heterocyclic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-ethylpyrimidin-5-yl)methanol typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-ethylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Amino-2-ethylpyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-2-ethylpyrimidin-5-yl)methanol is not well-characterized. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4,6-dihydroxypyrimidine
- 1-(2-Ethylpyrimidin-5-yl)ethanone
- 5-Bromo-2-ethylpyrimidine-4-carboxylic acid
- 4,6-Dichloro-2-ethylpyrimidin-5-amine
- 2-Ethylpyrimidin-5-amine
Uniqueness
(4-Amino-2-ethylpyrimidin-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring.
Biological Activity
(4-Amino-2-ethylpyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits structural similarities to vitamin B6 and acts as an antagonist, which can significantly impact various physiological processes. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of approximately 166.18 g/mol. Its structure consists of a pyrimidine ring substituted with an amino group and a hydroxymethyl group, which contributes to its biological activity.
This compound primarily functions as a vitamin B6 antagonist . By competing with vitamin B6 for binding sites on enzymes that require this vitamin as a cofactor, it disrupts the synthesis of critical neurotransmitters, particularly gamma-aminobutyric acid (GABA), which is essential for inhibitory signaling in the brain. This antagonistic action can lead to increased neuronal excitability and has implications for neurological research and potential therapeutic interventions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its effects on neurotransmitter synthesis and potential applications in treating neurological disorders.
Table 1: Biological Activity Summary
Activity | Description |
---|---|
Neurotransmitter Synthesis | Inhibits GABA synthesis by antagonizing vitamin B6-dependent enzymes |
Convulsant Effects | Induces seizures in experimental models, useful for epilepsy research |
Potential Therapeutic Uses | Investigated for developing anticonvulsant medications |
Study 1: Neurotransmitter Disruption
In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration of the compound led to a significant decrease in GABA levels in mouse models. This decrease was associated with increased seizure susceptibility, demonstrating the compound's potential as a tool for studying epilepsy mechanisms .
Study 2: Anticonvulsant Development
Another study explored the use of this compound in developing new anticonvulsant medications. The compound's ability to induce seizures was leveraged to evaluate other compounds' efficacy in preventing these seizures. Results indicated that modifications to the pyrimidine structure could enhance anticonvulsant properties while minimizing side effects .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound is rapidly absorbed and metabolized in vivo, with a favorable safety profile at therapeutic doses. Further studies are needed to establish comprehensive pharmacokinetic parameters and long-term safety assessments .
Properties
IUPAC Name |
(4-amino-2-ethylpyrimidin-5-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3,11H,2,4H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWVQIKQQWSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291869 | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-21-1 | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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